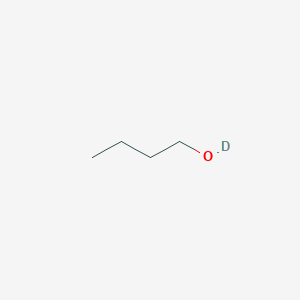

Butan-1-(2H)ol

Vue d'ensemble

Description

Synthesis Analysis

Butan-1-ol can be synthesized through various methods, including the catalytic hydrogenation of butanals or butanones. A specific synthesis route involves catalytic hydrogenation over palladium, using Schiff bases of butan-1-ol derivatives to produce chiral amino alcohols under mild conditions, highlighting the synthetic versatility of butan-1-ol and its derivatives (Hegedüs et al., 2015).

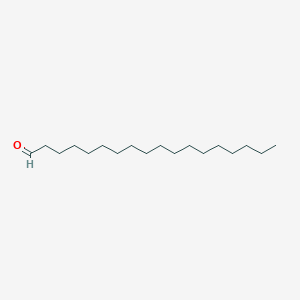

Molecular Structure Analysis

The molecular structure of butan-1-ol has been extensively studied, including its conformational isomers. High-resolution microwave studies have identified three conformational isomers of butan-2-ol, which provide insights into the conformational preferences of similar alcohols, including butan-1-ol. These studies are crucial for understanding the physical and chemical properties of butan-1-ol (King & Howard, 2001).

Chemical Reactions and Properties

Butan-1-ol undergoes various chemical reactions characteristic of primary alcohols, such as oxidation to butanal and further to butanoic acid. The dehydration of butan-1-ol to form butenes is another significant reaction, which has been studied over nitrided aluminophosphates, showing the influence of nitridation on reaction pathways (Delsarte & Grange, 2004).

Physical Properties Analysis

The physical properties of butan-1-ol, such as dielectric constants and relaxation times, have been studied in detail, offering insights into its molecular interactions and behavior in solutions. Studies on butan-1-ol with acetic acid mixtures have revealed significant changes in molecular structure due to strong intermolecular associations, which are essential for understanding the solvent properties of butan-1-ol (Lone et al., 2020).

Chemical Properties Analysis

The chemical properties of butan-1-ol, including its reactivity and interaction with other compounds, are pivotal in its application in chemical synthesis. The study of butan-1-ol's oxidation by nicotinamide-adenine dinucleotide catalyzed by yeast alcohol dehydrogenase provides valuable information on its chemical behavior and potential applications in biochemical processes (Dickenson & Dickinson, 1975).

Applications De Recherche Scientifique

Biofuel Production

- Scientific Field : Environmental Science and Bio/Technology .

- Summary of the Application : Butan-1-(2H)ol, commonly known as butanol, is an important and promising biofuel candidate. It’s generally produced from heterotrophic microorganisms by carbohydrate fermentation. Cyanobacteria can serve as an alternative feedstock for third and fourth-generation biofuel production .

- Methods of Application : Biofuel and biochemical synthesis from CO2 using photosynthetic organisms is an attractive approach. These prokaryotic photosynthetic microorganisms have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol .

- Results or Outcomes : The development of alternative, sustainable sources of fuels is necessary for addressing the increasing world’s energy demand and global warming crisis. Butanol is a better fuel additive than ethanol due to its higher energy content, lower hygroscopicity, and corrosiveness .

Fuel Cell Application

- Scientific Field : Physical Chemistry .

- Summary of the Application : Butan-1-(2H)ol is used in the anode catalysis of oxidation in alkali for fuel cell applications .

- Methods of Application : Reduced graphene oxide (RGO)-supported bimetallic Pd x Ag y alloy nanoparticles of various compositions were synthesized by one-pot coreduction of respective precursors with hydrazine for use in the anode catalysis of oxidation of butan-1-ol in alkali .

- Results or Outcomes : A few Pd x Ag y materials exhibit an enhanced and synergistic catalytic activity in reference to Pd and Ag nanomaterials. Among the various RGO composites of Pd x Ag y alloy on graphite support, the one containing the Pd 70 Ag 30 @RGO composite is the best in catalytic activity .

Oxidation of Alcohols

- Scientific Field : Organic Chemistry .

- Summary of the Application : Butan-1-(2H)ol, also known as butanol, can be oxidized to produce aldehydes, ketones, and carboxylic acids. This reaction is used to distinguish between primary, secondary, and tertiary alcohols .

- Methods of Application : The oxidizing agent used in these reactions is normally a solution of sodium or potassium dichromate (VI) acidified with dilute sulfuric acid. If oxidation occurs, then the orange solution containing the dichromate (VI) ions is reduced to a green solution containing chromium (III) ions .

- Results or Outcomes : Primary alcohols like butanol can be oxidized to either aldehydes or carboxylic acids, depending on the reaction conditions. In the case of the formation of carboxylic acids, the alcohol is first oxidized to an aldehyde, which is then oxidized further to the acid .

Flavoring Agent

- Scientific Field : Food Science .

- Summary of the Application : Butan-1-(2H)ol is a permitted edible flavoring agent that is used in the production of fruit, rum, whiskey, butter, cream, and ice cream .

- Methods of Application : It is added to these food products during their production process to enhance their flavor .

- Results or Outcomes : The addition of Butan-1-(2H)ol enhances the flavor of these food products, making them more appealing to consumers .

Safety And Hazards

Orientations Futures

While specific future directions for Butan-1-(2H)ol are not mentioned in the search results, it is worth noting that butanol, in general, is being explored as a promising biofuel candidate . This suggests potential future research directions in the area of sustainable energy.

Relevant Papers

- “Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives” discusses the latest research on butanol synthesis for the production of biofuels .

- “Current knowledge on cyanobacterial biobutanol production: advances, challenges, and prospects” explores the recent advances in biobutanol production from cyanobacteria .

- “Molecular Self-Assembling of Butan-1-ol, Butan-2-ol, and 2-Methylpropan-2-ol” studies the self-associations of butan-1-ol in the pure liquid state and in carbon tetrachloride solutions .

- “Thermophysical Study on the Mixing Properties of Mixtures Comprising 2 …” provides a thermophysical study on the mixing properties of mixtures comprising Butan-1-(2H)ol .

Propriétés

IUPAC Name |

1-deuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197044 | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butan-1-(2H)ol | |

CAS RN |

4712-38-3 | |

| Record name | 1-Butanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4712-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butan-1-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-1-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

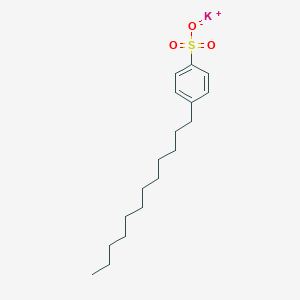

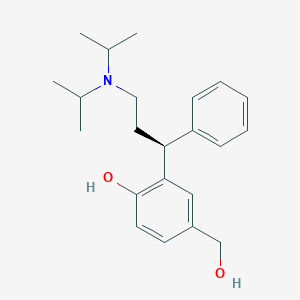

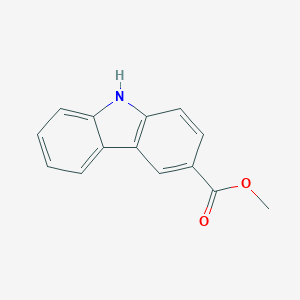

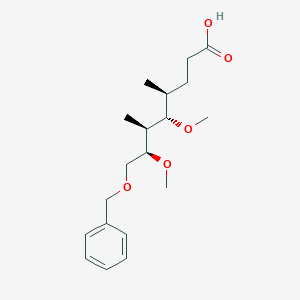

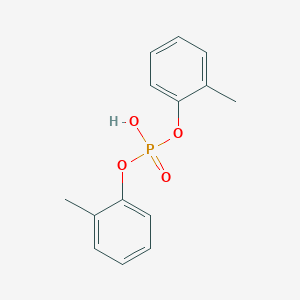

Synthesis routes and methods I

Procedure details

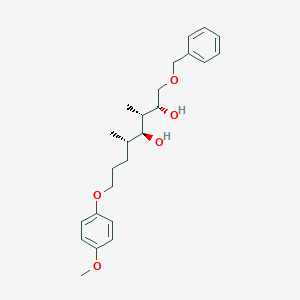

Synthesis routes and methods II

Procedure details

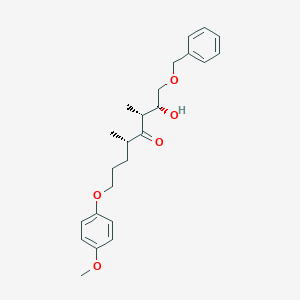

Synthesis routes and methods III

Procedure details

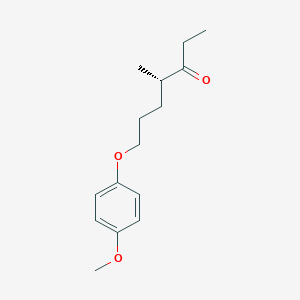

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)